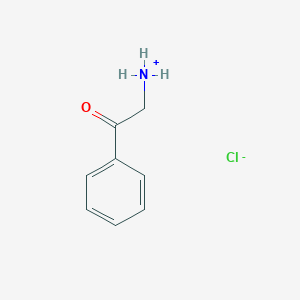

2-Aminoacetophenone hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de phénacylamine, également connu sous le nom de chlorhydrate de 2-aminoacétophénone, est un composé organique de formule moléculaire C8H10ClNO. Il se présente sous la forme d'un solide cristallin de couleur légèrement jaune à beige. Ce composé est connu pour ses applications dans divers domaines, notamment la synthèse organique et la chimie médicinale.

Méthodes De Préparation

Le chlorhydrate de phénacylamine peut être synthétisé par plusieurs méthodes :

Réaction de Delepine : Elle implique l'hydrolyse du sel quaternaire obtenu à partir du bromure de phénacyl et de l'hexaméthylènetétramine.

Réaction de Gabriel : Cette méthode implique l'hydrolyse de la N-phénacylphtalimide.

Réduction ou Hydrogénation Catalytique : Cette méthode implique la réduction ou l'hydrogénation catalytique de l'α-oximinoacétophénone.

Dans un contexte industriel, la synthèse implique généralement la réaction de l'α-phényléthylamine avec l'hypochlorite de tert-butyle dans du benzène sec, suivie de l'ajout de méthylate de sodium dans du méthanol anhydre .

Analyse Des Réactions Chimiques

Le chlorhydrate de phénacylamine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des amines primaires.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent l'hypochlorite de tert-butyle, le méthylate de sodium et le méthanol anhydre . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Aminoacetophenone hydrochloride is utilized in the synthesis of various bioactive compounds, including:

- α-Benzamidoacetophenones : These derivatives exhibit significant pharmacological properties and are used in drug development.

- Indazoles : This class of compounds has applications in anti-inflammatory and anticancer therapies .

Biomarker Research

Detection of Pseudomonas aeruginosa Infections

Recent studies have identified 2-aminoacetophenone as a potential breath biomarker for detecting infections caused by Pseudomonas aeruginosa, particularly in cystic fibrosis patients. The compound is released during bacterial growth, contributing to a characteristic "grape-like" odor .

Case Study: Breath Analysis

- Methodology : Solid Phase Micro Extraction and Gas Chromatography-Mass Spectrometry (GC/MS) were employed to analyze breath samples.

- Results :

Analytical Chemistry

Use in Chromatography and Mass Spectrometry

This compound serves as a standard reference compound in analytical methods such as:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography-Mass Spectrometry (GC-MS)

These techniques are critical for identifying and quantifying volatile organic compounds in various samples, including food and environmental matrices .

Food Science

Formation in White Wines

Research has shown that 2-aminoacetophenone can form during the fermentation process of white wines, contributing to atypical aging flavors. Understanding its formation helps winemakers manage flavor profiles and prevent undesirable taste developments .

Data Summary Table

| Application Area | Specific Use Case | Methodology/Technique | Key Findings |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of α-benzamidoacetophenones | Chemical synthesis | Important for drug development |

| Biomarker Research | Detection of Pseudomonas aeruginosa infections | GC/MS | High sensitivity (93.7%) for detecting infections |

| Analytical Chemistry | Standard reference in chromatography | HPLC, GC-MS | Essential for quantifying volatile compounds |

| Food Science | Flavor management in white wines | Fermentation analysis | Identifies contributors to atypical aging flavors |

Mécanisme D'action

The mechanism of action of phenacylamine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its amine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de phénacylamine peut être comparé à d'autres composés similaires tels que :

2-Amino-1-phényléthanol : Ce composé a une structure similaire mais diffère par ses groupes fonctionnels et sa réactivité.

2'-Aminoacétophénone : Ce composé est étroitement lié mais n'a pas le groupe chlorhydrate.

Chlorhydrate d'O-Benzylhydroxylamine : Ce composé a des groupes fonctionnels et des applications différents.

Le chlorhydrate de phénacylamine est unique en raison de sa réactivité spécifique et de ses applications dans divers domaines.

Activité Biologique

2-Aminoacetophenone hydrochloride, also known as o-aminoacetophenone, is an aromatic ketone that has garnered attention for its diverse biological activities. This compound features an amino group at the ortho position relative to the acetophenone structure, which significantly influences its reactivity and biological interactions. Research has revealed its roles in various biological processes, including its effects on bacterial behavior and potential implications in chronic infections.

- Molecular Formula : CHClN

- Melting Point : Approximately 20 °C

- Boiling Point : 85-90 °C under reduced pressure

- Solubility : Slightly soluble in water; more soluble in organic solvents

This compound exhibits significant biological activity primarily through the induction of oxidative stress and apoptosis in various cell types. It has been shown to disrupt mitochondrial functions by increasing reactive oxygen species (ROS) production and downregulating mitochondrial membrane potential, which is particularly relevant in the context of chronic infections and muscle dysfunction .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Oxidative Stress Induction | Promotes ROS accumulation, leading to cellular damage. |

| Apoptosis | Triggers programmed cell death via mitochondrial dysfunction. |

| Antibiotic Tolerance | Modulates bacterial persister cell formation, enhancing survival against antibiotics. |

| Pheromone Activity | Acts as a pheromone in honeybee colonies, influencing social interactions. |

Bacterial Interactions

One of the notable roles of 2-aminoacetophenone is its interaction with Pseudomonas aeruginosa, a common pathogen associated with chronic infections. Research indicates that this compound promotes antibiotic tolerance by facilitating the accumulation of persister cells through quorum sensing mechanisms. This effect is mediated by altering gene expression related to ribosomal proteins and translation factors, thereby enhancing the survival of bacterial populations under antibiotic stress .

Case Study: Pseudomonas aeruginosa and Antibiotic Tolerance

In a study involving Pseudomonas aeruginosa, the addition of 2-aminoacetophenone significantly increased the fraction of persister cells surviving antibiotic treatment by up to 16-fold. This was observed without affecting the overall growth rate or sensitivity to antibiotics like meropenem and tetracycline, indicating a specific tolerance mechanism rather than resistance .

Implications for Chronic Infections

The ability of 2-aminoacetophenone to modulate host immune responses suggests it may play a role in chronic infection dynamics. By promoting tolerance mechanisms within bacterial populations, it may contribute to persistent infections that are difficult to eradicate with standard antibiotic therapies .

Comparative Analysis with Similar Compounds

The unique positioning of the amino group in 2-aminoacetophenone differentiates it from structurally similar compounds, which may exhibit different biological activities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Acetophenone | Aromatic ketone with a methyl group attached to carbonyl | Commonly used as a solvent; lacks amino group |

| 4-Aminoacetophenone | Amino group at para position | Different reactivity due to ortho vs para position |

| Benzoylacetamide | Contains both benzoyl and acetamide functional groups | Exhibits different biological activities |

Propriétés

IUPAC Name |

2-amino-1-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884168 | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-37-1 | |

| Record name | 2-Aminoacetophenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5468-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethylphenylketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction Phenacylamine Hydrochloride is known for in the context of these research papers?

A1: Phenacylamine Hydrochloride is primarily used as a building block for synthesizing substituted pyrroles and guanine 7-oxide derivatives. [, , ] For example, it reacts with β-Aminoenones to yield a mixture of 2- and 3-acylpyrroles. This reaction proceeds in two steps: first, forming an isolable β-phenacylaminoenone intermediate and then cyclizing to produce the final pyrrole products. The specific product ratio (2- vs. 3-acylpyrrole) depends on the substituents present on the initial reactants. []

Q2: Can you provide an example of how Phenacylamine Hydrochloride is used in the synthesis of a specific molecule?

A2: One prominent example is the synthesis of the antitumor antibiotic Guanine 7-oxide. [] Researchers utilized Phenacylamine Hydrochloride to create various N-substituted phenacylamine hydrochloride intermediates by reacting it with different primary amines. These intermediates were then condensed with chloropyrimidinone, followed by cyclization, ultimately yielding a series of 9-substituted Guanine 7-oxide derivatives. This synthesis pathway highlights the versatility of Phenacylamine Hydrochloride in constructing complex molecules with potential therapeutic applications. []

Q3: Are there any alternative synthetic routes that avoid using transition metals for synthesizing 3-Alkynylpyrrole-2-carboxylates?

A3: Yes, one of the research papers describes a transition metal-free method for synthesizing 3-Alkynylpyrrole-2-carboxylates. [] This method utilizes Phenacylamine Hydrochloride or glycine esters, reacting them with diynones. The reaction proceeds through a Michael addition followed by intramolecular cyclodehydration, efficiently yielding the desired pyrrole products with water as the sole byproduct. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional transition metal-catalyzed reactions. []

Q4: How does the structure of the starting materials impact the outcome of reactions involving Phenacylamine Hydrochloride?

A4: The structure of the starting materials, particularly the substituents present, plays a crucial role in determining the reaction pathway and product selectivity. [] For instance, when reacting with β-Aminoenones, the substituents on both the enone and the Phenacylamine Hydrochloride influence whether the reaction favors the formation of 2-acylpyrroles, 3-acylpyrroles, or a mixture of both. Understanding these structure-activity relationships is essential for designing synthetic strategies and predicting the outcomes of reactions involving Phenacylamine Hydrochloride. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.